molecular formula C15H21BrN2O2 B235381 N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide

货号 B235381
分子量: 341.24 g/mol
InChI 键: GWNREBQBRVUUGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide, also known as BMS-986165, is a novel small molecule inhibitor of Tyk2 and JAK1 kinases. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.

作用机制

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide inhibits the activity of Tyk2 and JAK1 kinases, which are involved in the signaling pathway of several cytokines, including interferons and interleukins. By blocking this pathway, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been shown to reduce the levels of several pro-inflammatory cytokines in preclinical models, including interferon-gamma, interleukin-6, and tumor necrosis factor-alpha. In addition, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. These effects suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide may be an effective treatment for autoimmune diseases.

实验室实验的优点和局限性

One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide is its specificity for Tyk2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation is its short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologics or small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis or inflammatory bowel disease. Finally, further research is needed to determine the safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide in clinical trials.

合成方法

The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide involves several chemical reactions, including bromination, amidation, and cyclization. The starting material is 3-bromo-4-(4-morpholinyl)aniline, which is reacted with pentanoic acid to form the amide. The amide is then cyclized to form the final product, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide.

科学研究应用

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of lupus, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide was shown to reduce disease activity and improve survival. In a mouse model of psoriasis, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide was shown to reduce skin inflammation and improve skin thickness. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide may have therapeutic potential for the treatment of autoimmune diseases in humans.

属性

产品名称

N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide

分子式

C15H21BrN2O2

分子量

341.24 g/mol

IUPAC 名称

N-(3-bromo-4-morpholin-4-ylphenyl)pentanamide

InChI

InChI=1S/C15H21BrN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19)

InChI 键

GWNREBQBRVUUGG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

规范 SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。